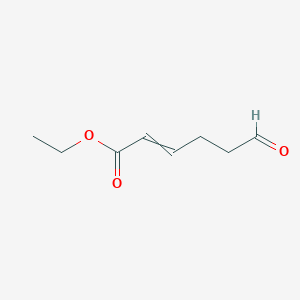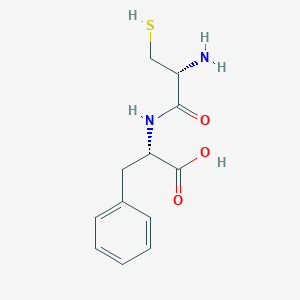
L-Cysteinyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteinyl-L-phenylalanine is a dipeptide composed of the amino acids L-cysteine and L-phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Cysteinyl-L-phenylalanine can be synthesized through peptide bond formation between L-cysteine and L-phenylalanine. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to ensure efficient synthesis and high product quality .
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteinyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds, leading to the formation of cystine derivatives.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: DTT or β-mercaptoethanol are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides can be used to introduce new functional groups.
Major Products Formed
Oxidation: Formation of disulfide-linked cystine derivatives.
Reduction: Regeneration of free thiol groups in L-cysteine.
Substitution: Formation of acylated or alkylated derivatives of the peptide.
Aplicaciones Científicas De Investigación
L-Cysteinyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of L-Cysteinyl-L-phenylalanine involves its interaction with various molecular targets and pathways. The thiol group in L-cysteine can participate in redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the phenylalanine moiety can interact with aromatic amino acid receptors and transporters, affecting neurotransmitter synthesis and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteinyl-L-tyrosine: Similar to L-Cysteinyl-L-phenylalanine but contains tyrosine instead of phenylalanine.
L-Cysteinyl-L-tryptophan: Contains tryptophan instead of phenylalanine.
L-Cysteinyl-L-leucine: Contains leucine instead of phenylalanine.
Uniqueness
This compound is unique due to the presence of both a thiol group and an aromatic ring, which allows it to participate in a wide range of chemical reactions and interactions. This combination of functional groups makes it a valuable compound for studying peptide chemistry and exploring potential therapeutic applications .
Propiedades
Número CAS |
72704-23-5 |
|---|---|
Fórmula molecular |
C12H16N2O3S |
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H16N2O3S/c13-9(7-18)11(15)14-10(12(16)17)6-8-4-2-1-3-5-8/h1-5,9-10,18H,6-7,13H2,(H,14,15)(H,16,17)/t9-,10-/m0/s1 |
Clave InChI |
XZFYRXDAULDNFX-UWVGGRQHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



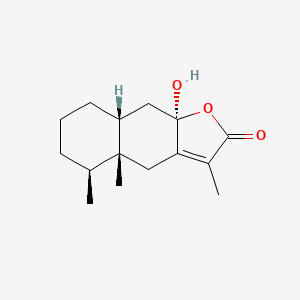
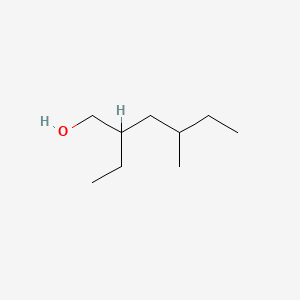
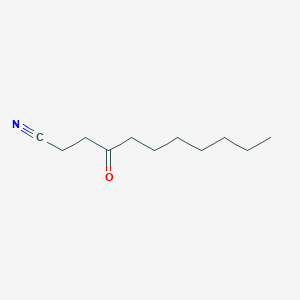

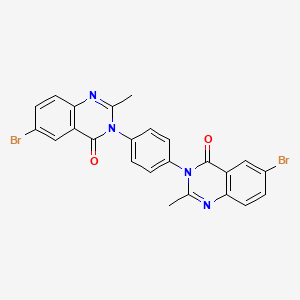
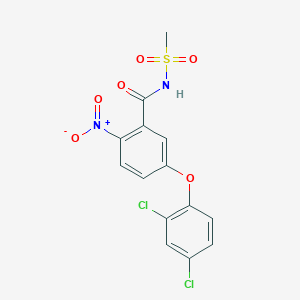

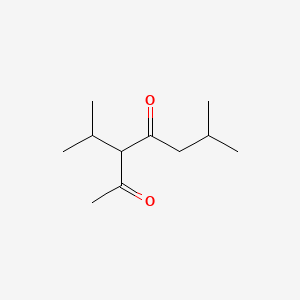
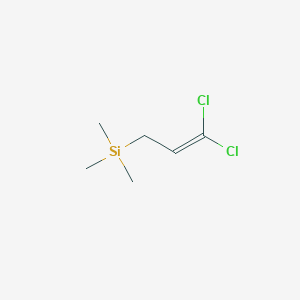

![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)

